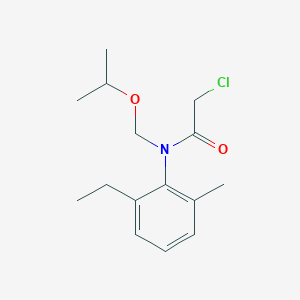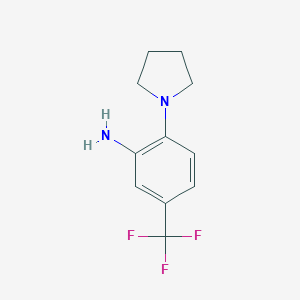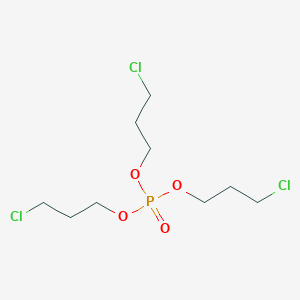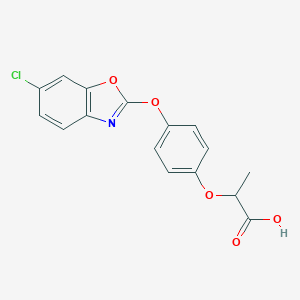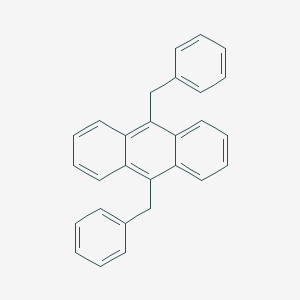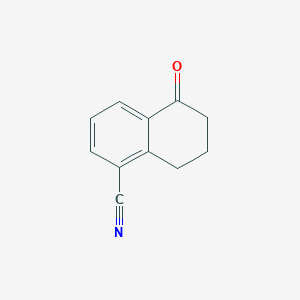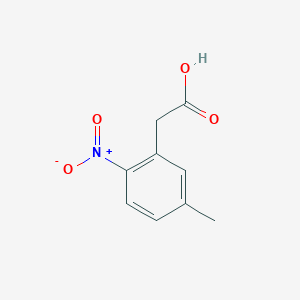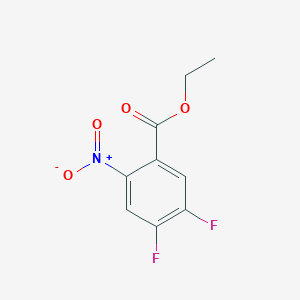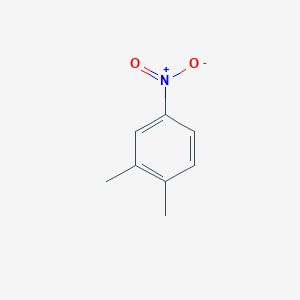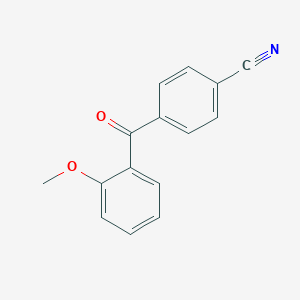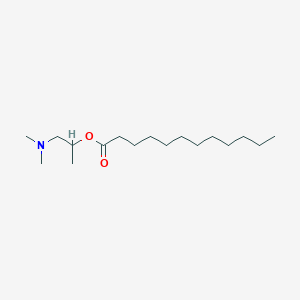
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, also known as METED, is a synthetic compound that belongs to the family of steroids. It is a derivative of the hormone estradiol and has been studied extensively for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is similar to that of other steroids. It binds to estrogen receptors in the body, which triggers a series of biochemical and physiological responses. These responses can include changes in gene expression, alterations in protein synthesis, and modifications to cell signaling pathways.
Biochemical and Physiological Effects:
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been shown to have a number of biochemical and physiological effects. These include an increase in bone density, a decrease in cholesterol levels, and a reduction in the risk of cardiovascular disease. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a useful tool for studying the effects of steroids on the body. It has a high degree of estrogenic activity, which makes it useful for investigating the role of estrogen in various physiological processes. However, it also has some limitations. For example, it is a synthetic compound and may not accurately reflect the effects of natural steroids on the body. Additionally, it can be difficult to synthesize and may be expensive.
Zukünftige Richtungen
There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione. One area of interest is the development of new synthetic compounds that have similar estrogenic activity but are easier to synthesize and less expensive. Another area of interest is the investigation of the effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione on specific physiological processes, such as bone growth or cardiovascular health. Finally, there is a need for more research on the safety and potential side effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high degree of estrogenic activity and has been used to investigate the role of estrogen in various physiological and biochemical processes. While it has some limitations, it remains a useful tool for studying the effects of steroids on the body. There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, including the development of new synthetic compounds and the investigation of its potential applications in the treatment of various diseases.
Synthesemethoden
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione can be synthesized using a variety of methods, including the reaction of estradiol with methylthioethyl iodide and the use of a palladium-catalyzed coupling reaction. The synthesis of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been used extensively in scientific research as a tool to study the effects of steroids on various physiological and biochemical processes. It has been shown to have potent estrogenic activity, which makes it useful in studying the effects of estrogen on the body. 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has also been used to investigate the role of estrogen in the development of breast cancer and other diseases.
Eigenschaften
CAS-Nummer |
137437-16-2 |
|---|---|
Produktname |
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione |
Molekularformel |
C21H28O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(8S,10R,13S,14S)-13-methyl-10-(2-methylsulfanylethyl)-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O2S/c1-20-9-8-18-16(17(20)5-6-19(20)23)4-3-14-13-15(22)7-10-21(14,18)11-12-24-2/h8,13,16-17H,3-7,9-12H2,1-2H3/t16-,17-,20-,21+/m0/s1 |
InChI-Schlüssel |
JKOMPAPOBLVXKS-IDPBPBMLSA-N |
Isomerische SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43CCSC |
SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
Kanonische SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
Andere CAS-Nummern |
137437-16-2 |
Synonyme |
10-methylthioethyl estra-4,9(11)-diene 3,17-dione RU 54115 RU-54115 RU54115 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



